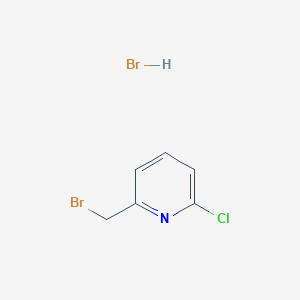![molecular formula C9H19NO B13227468 2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
2-[(Dimethylamino)methyl]-2-methylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-2-methylpentanal is an organic compound with the molecular formula C8H17NO It is a derivative of pentanal, where the aldehyde group is substituted with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-2-methylpentanal typically involves the reaction of 2-methylpentanal with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methyl]-2-methylpentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]-2-methylpentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving amine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[(Dimethylamino)methyl]-2-methylpentanal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Dimethylamino)methyl]phenol: This compound has a similar structure but with a phenol group instead of an aldehyde.
Dimethylaminopropylamine: Another amine-containing compound with different alkyl chain lengths and functional groups.
N,N-Dimethyl-2-hydroxybenzylamine: Similar in structure but with a hydroxyl group.
Uniqueness
2-[(Dimethylamino)methyl]-2-methylpentanal is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-2-methylpentanal |
InChI |
InChI=1S/C9H19NO/c1-5-6-9(2,8-11)7-10(3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
LKEJGURNOVYCRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CN(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


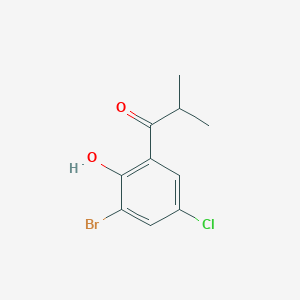
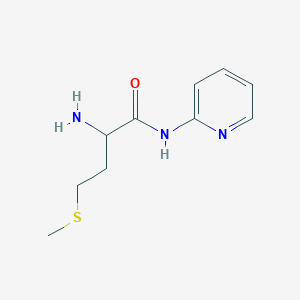
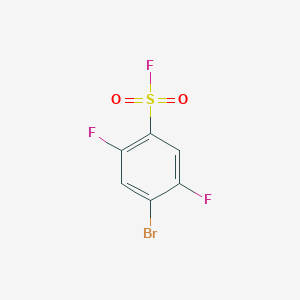
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

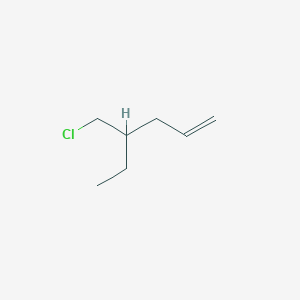
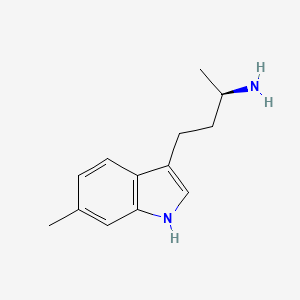
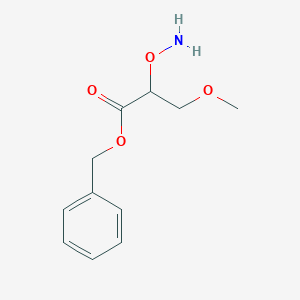
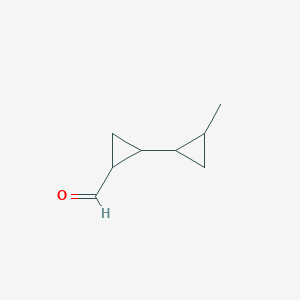

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)
